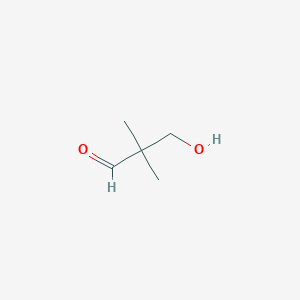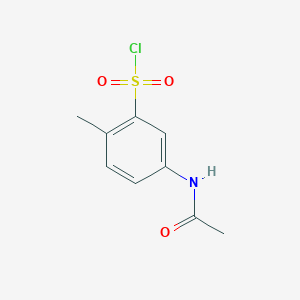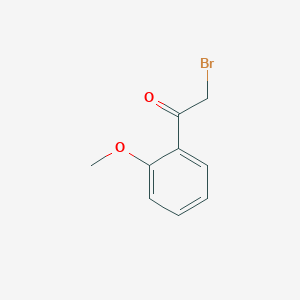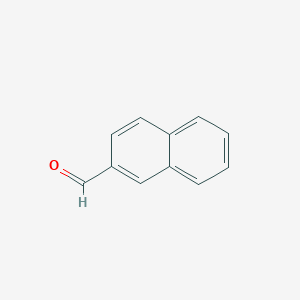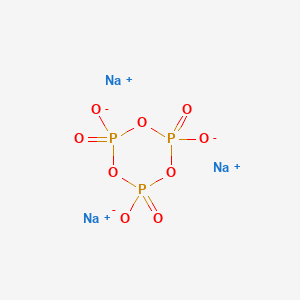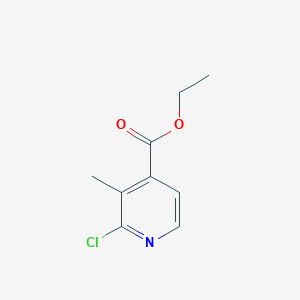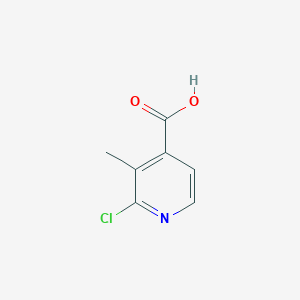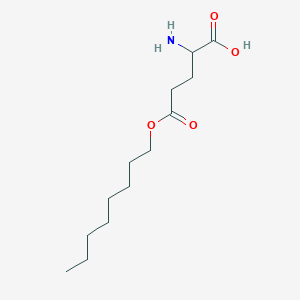
5-OctylL-Glutamate
Descripción general
Descripción
Synthesis Analysis
5-OctylL-Glutamate's synthesis process is intricately linked with glutamate's role in various biosynthetic pathways. For instance, the study by Marco-Marín et al. (2007) on Escherichia coli glutamate 5-kinase provides insights into the enzymatic synthesis involving glutamate, which could be extrapolated to the synthesis of 5-OctylL-Glutamate (Marco-Marín et al., 2007).
Molecular Structure Analysis
The molecular structure of glutamate, closely related to 5-OctylL-Glutamate, has been analyzed in various studies. For example, the crystal structure of Escherichia coli glutamate 5-kinase, as discussed by Marco-Marín et al. (2007), provides insights into the structural aspects of glutamate-related compounds (Marco-Marín et al., 2007).
Chemical Reactions and Properties
Research by Rosowsky et al. (1999) on analogues of glutamate provides insights into the chemical reactions and properties of glutamate derivatives, which can be relevant to understanding 5-OctylL-Glutamate (Rosowsky et al., 1999).
Physical Properties Analysis
The physical properties of glutamate, which could be similar to those of 5-OctylL-Glutamate, have been explored in studies such as those by Young and Ajami (2000), providing a basis for understanding the physical characteristics of glutamate derivatives (Young & Ajami, 2000).
Chemical Properties Analysis
The chemical properties of glutamate and its derivatives, including potential compounds like 5-OctylL-Glutamate, are detailed in studies like the one by Hennig et al. (1997) on glutamate-1-semialdehyde aminomutase. Such studies offer insights into the enzymatic and chemical properties of glutamate-related compounds (Hennig et al., 1997).
Aplicaciones Científicas De Investigación
Neurotransmitter Research
Invertebrate Neurotransmission : 5-Octyl-L-Glutamate is relevant in studies of glutamate as a neurotransmitter in invertebrates, such as Drosophila muscle. It's linked to a distinct subtype of the ionotropic glutamate receptor family, important for understanding neurotransmission mechanics (Schuster et al., 1991).
Cerebral Vasodilation Mechanisms : Research on glutamate-induced cerebral vasodilation in pigs indicates the involvement of nitric oxide through N-methyl-D-aspartate (NMDA) receptors. This research is crucial for understanding cerebral circulation and potential treatments for cerebral disorders (Meng et al., 1995).
Neurobiology and Physiology
Glutamate Receptors in CNS : Studies on glutamate receptors in the central nervous system (CNS) have implications for understanding excitotoxicity, oxidative stress, and aging. These receptors, activated by L-glutamate, impact synaptic transmission, neuronal viability, and are linked to multiple intracellular messengers (Michaelis, 1998).
NMDA Receptors and Neuropathology : NMDA receptors, activated by glutamate, play a key role in neural plasticity, development, learning, and neurotoxic actions of glutamate. Understanding these receptors is crucial for advancing neuroscience (Cotman & Iversen, 1987).
Biochemical Production
- Biochemical Production : Corynebacterium glutamicum, used for biochemical production, including L-glutamate, has been engineered to produce 5-aminolevulinic acid from glucose. This demonstrates the potential of using this microorganism for large-scale synthesis of biochemically relevant compounds (Yu et al., 2015).
Molecular Biology and Chemistry
Isotope Effects in Biochemistry : Research on the homolysis of adenosylcobalamin in glutamate mutase uncovers complex molecular events, illustrating the intricate biochemistry involved in enzyme reactions with substrates like L-glutamate (Cheng & Marsh, 2004).
Electrochemical Applications : Studies on L-glutamic acid in redox flow batteries highlight its role in improving thermal stability and electrochemical performance, demonstrating its potential in energy storage technologies (Liang et al., 2013).
Safety And Hazards
Direcciones Futuras
Glutamate has gained attention within the neuroscience literature and many directions of important research have yet to be explored . Aberrant accumulation of glutamate has been linked to neurotoxicity and neurodegeneration . Future research may focus on the role of glutamate in various diseases, including cancer and autoimmune diseases .
Propiedades
IUPAC Name |
(2S)-2-amino-5-octoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDOKSXLQWTOD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-OctylL-Glutamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



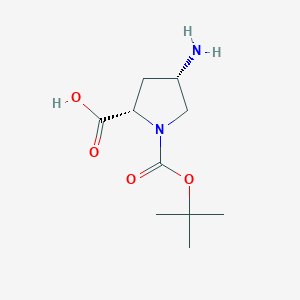
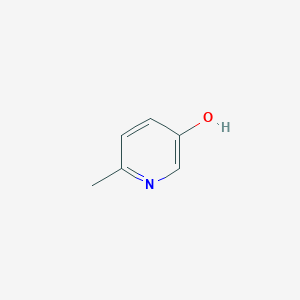
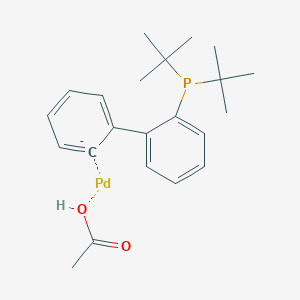
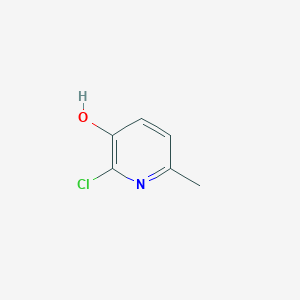
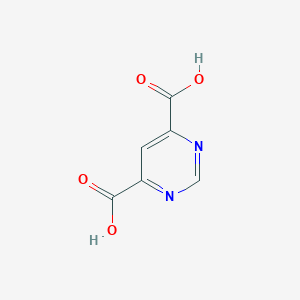
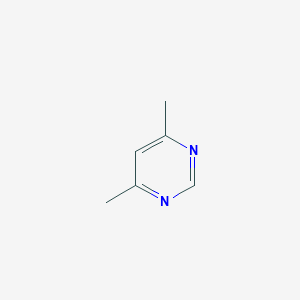
![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)
